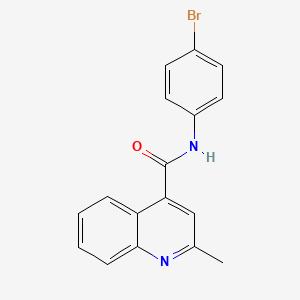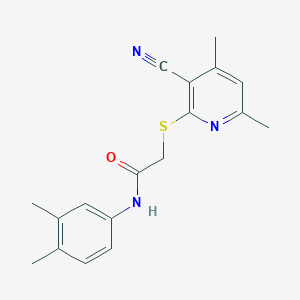
N-(2-benzamidophenyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-benzamidophenyl)pyridine-3-carboxamide, commonly known as BP-C1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.
Mecanismo De Acción
The exact mechanism of action of BP-C1 is not fully understood. However, it is believed that BP-C1 exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. BP-C1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Additionally, BP-C1 has been shown to inhibit the TGF-β signaling pathway, which is involved in the regulation of fibrosis.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, BP-C1 has been shown to inhibit the expression of various genes involved in the regulation of inflammation, cancer, and fibrosis. BP-C1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BP-C1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, BP-C1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on BP-C1. One area of research is the development of new drugs based on BP-C1. BP-C1 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of BP-C1 in combination with other drugs. BP-C1 has been shown to enhance the effects of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further research is needed to determine the safety and efficacy of BP-C1 in clinical trials.
Métodos De Síntesis
BP-C1 can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed carbonylation. The most commonly used method for synthesizing BP-C1 involves the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-bromo-N-(pyridin-3-yl)benzamide with phenylboronic acid in the presence of a palladium catalyst.
Aplicaciones Científicas De Investigación
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. BP-C1 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, BP-C1 has been shown to possess anti-fibrotic properties, which make it a promising candidate for the treatment of fibrosis-related diseases such as liver cirrhosis and pulmonary fibrosis.
Propiedades
IUPAC Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-2-1-3-8-14)21-16-10-4-5-11-17(16)22-19(24)15-9-6-12-20-13-15/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPVNYDHUXXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-pyrrolidin-1-ylethanone](/img/structure/B7638280.png)

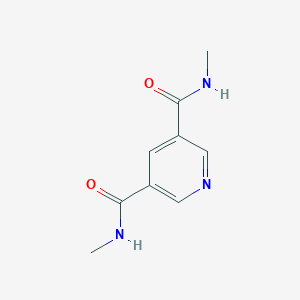
![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
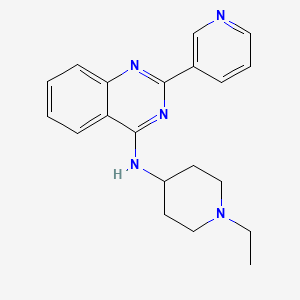
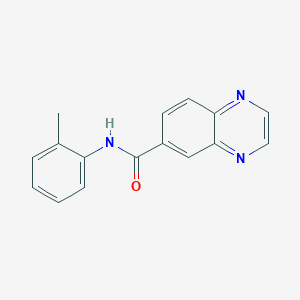


![5-[[4-Benzyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]-1-propyltetrazole](/img/structure/B7638348.png)
